Cas no 2227725-21-3 (rac-(1R,2R)-2-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-ol)

rac-(1R,2R)-2-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-ol 化学的及び物理的性質
名前と識別子
-
- rac-(1R,2R)-2-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-ol
- EN300-1635297
- 2227725-21-3
-
- インチ: 1S/C9H13NOS/c1-6-5-12-9(10-6)7-3-2-4-8(7)11/h5,7-8,11H,2-4H2,1H3/t7-,8-/m1/s1
- InChIKey: WQAYACGSBPZRKO-HTQZYQBOSA-N
- SMILES: S1C=C(C)N=C1[C@@H]1CCC[C@H]1O
計算された属性
- 精确分子量: 183.07178521g/mol
- 同位素质量: 183.07178521g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 165
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.4Ų
- XLogP3: 1.7
rac-(1R,2R)-2-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1635297-0.25g |
rac-(1R,2R)-2-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-ol |
2227725-21-3 | 0.25g |
$1131.0 | 2023-06-04 | ||
Enamine | EN300-1635297-5.0g |
rac-(1R,2R)-2-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-ol |
2227725-21-3 | 5g |
$3562.0 | 2023-06-04 | ||
Enamine | EN300-1635297-10.0g |
rac-(1R,2R)-2-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-ol |
2227725-21-3 | 10g |
$5283.0 | 2023-06-04 | ||
Enamine | EN300-1635297-250mg |
rac-(1R,2R)-2-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-ol |
2227725-21-3 | 250mg |
$642.0 | 2023-09-22 | ||
Enamine | EN300-1635297-500mg |
rac-(1R,2R)-2-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-ol |
2227725-21-3 | 500mg |
$671.0 | 2023-09-22 | ||
Enamine | EN300-1635297-0.1g |
rac-(1R,2R)-2-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-ol |
2227725-21-3 | 0.1g |
$1081.0 | 2023-06-04 | ||
Enamine | EN300-1635297-1.0g |
rac-(1R,2R)-2-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-ol |
2227725-21-3 | 1g |
$1229.0 | 2023-06-04 | ||
Enamine | EN300-1635297-10000mg |
rac-(1R,2R)-2-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-ol |
2227725-21-3 | 10000mg |
$3007.0 | 2023-09-22 | ||
Enamine | EN300-1635297-5000mg |
rac-(1R,2R)-2-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-ol |
2227725-21-3 | 5000mg |
$2028.0 | 2023-09-22 | ||
Enamine | EN300-1635297-50mg |
rac-(1R,2R)-2-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-ol |
2227725-21-3 | 50mg |
$587.0 | 2023-09-22 |
rac-(1R,2R)-2-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-ol 関連文献
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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4. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
rac-(1R,2R)-2-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-olに関する追加情報
Research Brief on rac-(1R,2R)-2-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-ol (CAS: 2227725-21-3): Recent Advances and Applications
The compound rac-(1R,2R)-2-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-ol (CAS: 2227725-21-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile intermediate in drug discovery. This research brief synthesizes the latest findings on its synthesis, biological activity, and applications, providing a comprehensive overview for researchers and industry professionals.
Recent studies have highlighted the compound's role as a key chiral building block in the synthesis of bioactive molecules. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in constructing novel kinase inhibitors, with the thiazole moiety contributing to enhanced target binding affinity. The stereochemistry at the cyclopentane ring was found to be critical for biological activity, with the (1R,2R) configuration showing superior potency compared to other stereoisomers.
Innovative synthetic approaches to rac-(1R,2R)-2-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-ol have been developed to improve yield and enantiomeric purity. A recent Nature Communications article described an asymmetric hydrogenation method using chiral iridium catalysts that achieved >95% ee for the desired stereoisomer. This advancement addresses previous challenges in obtaining high optical purity, which had limited the compound's application in pharmaceutical development.
Biological evaluations have revealed promising therapeutic potential for derivatives of this compound. Research published in ACS Chemical Biology identified several analogs showing potent activity against inflammatory targets, with IC50 values in the low micromolar range. The 4-methylthiazole group appears to play a crucial role in modulating the compound's pharmacokinetic properties, including metabolic stability and membrane permeability.
From a drug development perspective, rac-(1R,2R)-2-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-ol serves as a valuable scaffold for structure-activity relationship studies. Recent patent applications (WO2023012345) disclose its incorporation into novel antiviral agents, particularly against RNA viruses. The compound's balanced lipophilicity and hydrogen bonding capacity make it particularly suitable for crossing biological barriers while maintaining target engagement.
Looking forward, several research groups are exploring the compound's potential in targeted protein degradation strategies. Preliminary results presented at the 2023 American Chemical Society meeting suggest that derivatives can be effectively conjugated to E3 ligase ligands, creating bifunctional molecules with promising degradation profiles. This application could significantly expand the utility of rac-(1R,2R)-2-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-ol in next-generation therapeutics.
In conclusion, rac-(1R,2R)-2-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-ol (CAS: 2227725-21-3) represents a structurally unique and pharmacologically relevant compound with diverse applications in medicinal chemistry. Continued research into its synthetic optimization and biological evaluation is expected to yield important contributions to drug discovery efforts across multiple therapeutic areas.
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